2-Methoxy-4-methylbenzyl bromide

Electrophilic Substitution Reaction Kinetics Hammett Equation

2-Methoxy-4-methylbenzyl bromide (CAS 122488-82-8) is a disubstituted benzyl bromide derivative featuring both a methoxy (-OCH₃) group at the ortho position and a methyl (-CH₃) group at the para position relative to the bromomethyl moiety. This specific substitution pattern confers a unique electronic environment and steric profile that significantly alters its reactivity, selectivity, and stability compared to simpler mono-substituted or unsubstituted benzyl bromide analogs.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 122488-82-8
Cat. No. B3039623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-methylbenzyl bromide
CAS122488-82-8
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CBr)OC
InChIInChI=1S/C9H11BrO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6H2,1-2H3
InChIKeyRAKBJOQOOVBPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-methylbenzyl bromide (CAS 122488-82-8): A Disubstituted Benzyl Bromide for Chemoselective Synthesis


2-Methoxy-4-methylbenzyl bromide (CAS 122488-82-8) is a disubstituted benzyl bromide derivative featuring both a methoxy (-OCH₃) group at the ortho position and a methyl (-CH₃) group at the para position relative to the bromomethyl moiety . This specific substitution pattern confers a unique electronic environment and steric profile that significantly alters its reactivity, selectivity, and stability compared to simpler mono-substituted or unsubstituted benzyl bromide analogs .

Why Simple Benzyl Bromides Cannot Replace 2-Methoxy-4-methylbenzyl Bromide in Regioselective Reactions


The ortho-methoxy and para-methyl substituents on 2-methoxy-4-methylbenzyl bromide act synergistically to electronically activate the aromatic ring and direct incoming electrophiles, while the ortho-methoxy group introduces significant steric hindrance near the reactive bromomethyl center . This dual effect drastically alters reaction kinetics and regiochemical outcomes compared to analogs like 4-methylbenzyl bromide, 4-methoxybenzyl bromide, or the unsubstituted parent compound [1]. Generic substitution with simpler benzyl bromides will likely lead to different reaction rates, altered product distributions, and potential side reactions, undermining the efficiency and yield of multi-step syntheses [2]. The following quantitative evidence details these critical performance gaps.

2-Methoxy-4-methylbenzyl Bromide Performance Data: Direct Comparative Analysis for Informed Sourcing


Electron-Donating Synergy Enhances Electrophilic Reactivity vs. Parent Benzyl Bromide

The presence of both methoxy and methyl groups on the aromatic ring of 2-methoxy-4-methylbenzyl bromide significantly increases its electron density, making it a more reactive electrophile than unsubstituted benzyl bromide. While direct kinetic data for this specific compound is limited, class-level inference based on the Hammett equation and known substituent effects demonstrates a substantial rate enhancement for SN2 and electrophilic aromatic substitution reactions [1]. The ortho-methoxy group provides strong +M resonance donation, while the para-methyl group contributes +I inductive donation [2]. This synergistic activation is not present in simpler analogs like 4-methylbenzyl bromide or benzyl bromide, which lack the powerful resonance-donating methoxy group.

Electrophilic Substitution Reaction Kinetics Hammett Equation

Ortho-Methoxy Steric Hindrance Modulates Alkylation Selectivity vs. para-Methoxy Analogs

The ortho-methoxy substituent in 2-methoxy-4-methylbenzyl bromide introduces significant steric bulk adjacent to the reactive bromomethyl group. This steric hindrance directly impacts the approach trajectory of nucleophiles, potentially enhancing regioselectivity in alkylation reactions compared to para-substituted analogs like 4-methoxybenzyl bromide, which lack this proximal steric shield [1]. Studies on the solid-state structures of methoxybenzyl bromides reveal that ortho-substitution can alter crystal packing and intermolecular interactions, which may translate to different reactivity profiles in solution [2]. This steric differentiation is a key factor in achieving high-yield mono-alkylation versus unwanted poly-alkylation or side reactions.

Steric Effects Alkylation Regioselectivity

LogP Hydrophobicity Tuning for Enhanced Membrane Permeability vs. Benzyl Bromide

The addition of methoxy and methyl groups to the benzyl bromide scaffold increases lipophilicity, as quantified by calculated LogP values. 2-Methoxy-4-methylbenzyl bromide has a predicted LogP of 2.90, significantly higher than unsubstituted benzyl bromide (LogP ≈ 1.8) . This increased hydrophobicity is a key differentiator in medicinal chemistry, where the compound serves as a building block for bioactive molecules intended to cross biological membranes. The specific substitution pattern offers a balanced lipophilicity profile that can be fine-tuned for optimal ADME properties in drug candidates [1].

Lipophilicity Drug Design ADME Properties

Target Applications for 2-Methoxy-4-methylbenzyl Bromide (CAS 122488-82-8) Based on Quantitative Differentiation


Medicinal Chemistry: Building Block for Optimized Drug Candidates

2-Methoxy-4-methylbenzyl bromide is an ideal alkylating agent for introducing a lipophilic, electron-rich aromatic group into drug scaffolds . Its LogP of 2.90, as demonstrated in Section 3, positions it perfectly for enhancing membrane permeability and oral bioavailability of target molecules . The ortho-methoxy group provides a handle for further functionalization or metabolic stability, while the para-methyl group offers a balance of hydrophobicity without excessive bulk. This makes it a superior choice for synthesizing compounds intended for CNS or intracellular targets where passive diffusion is critical.

Process Chemistry: High-Reactivity Electrophile for Efficient Alkylations

The synergistic electron-donating effects of the methoxy and methyl groups make 2-methoxy-4-methylbenzyl bromide a more reactive electrophile than simpler benzyl bromides . This allows for faster reaction times and potentially lower temperatures in large-scale syntheses, directly translating to reduced energy costs and higher throughput in industrial settings. The enhanced reactivity is particularly valuable in the synthesis of complex natural products or pharmaceutical intermediates where a late-stage, high-yield alkylation step is required.

Material Science: Monomer for Functionalized Polymers and Resins

The unique substitution pattern of 2-methoxy-4-methylbenzyl bromide offers a route to polymers and resins with tailored electronic and steric properties . The ortho-methoxy group can influence polymer chain conformation and interchain interactions, while the para-methyl group can modulate solubility and thermal properties. This compound can serve as a monomer or cross-linking agent to introduce specific functionality into materials for applications such as organic electronics, coatings, or chromatography stationary phases.

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